molecular formula C14H20N2O4 B15206485 N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate

N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate

Cat. No.: B15206485
M. Wt: 280.32 g/mol
InChI Key: NOGGIUZUEKYMLN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate is a chemical compound with the molecular formula C12H18N2. It is known for its unique structure, which includes a pyrrolidine ring attached to an aniline moiety. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate typically involves the reaction of N,N-dimethylaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also include purification steps to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(2-pyrrolidinyl)aniline
  • N,N-Dimethyl-4-(2-pyrrolidinyl)benzenamine
  • 2-(4-Dimethylaminophenyl)pyrrolidine

Uniqueness

N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate is unique due to its specific structure and the presence of the oxalate group

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

N,N-dimethyl-4-pyrrolidin-2-ylaniline;oxalic acid

InChI

InChI=1S/C12H18N2.C2H2O4/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12;3-1(4)2(5)6/h5-8,12-13H,3-4,9H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

NOGGIUZUEKYMLN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

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